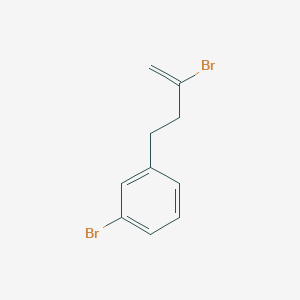
2-Bromo-4-(3-bromophenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-(3-bromophenyl)-1-butene” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis and can be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-(3-bromophenyl)-1-butene” are not available, brominated compounds are often synthesized through electrophilic aromatic substitution reactions .Chemical Reactions Analysis
Brominated compounds can participate in a variety of reactions, including cross-coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(3-bromophenyl)-1-butene” would depend on its specific structure. Brominated compounds generally have higher densities and boiling points compared to their non-brominated counterparts .Scientific Research Applications
Hydrovinylation Reactions
Hydrovinylation reactions involving compounds like 4-bromostyrene and ethylene can produce 3-(4-bromophenyl)-1-butene with high yield and selectivity. This process, using nickel and palladium catalysts, is a potential route for synthesizing pharmaceutically relevant compounds including 2-arylpropionic acids (RajanBabu et al., 2003).
McMurry Coupling
McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes. This process, confirmed by X-ray crystallography, resolves inconsistencies in earlier literature and contributes to the understanding of stereochemical outcomes in organic synthesis (Daik et al., 1998).
Building Blocks in Organic Synthesis
1-Bromo-3-buten-2-one, a structurally similar compound, has been investigated as a building block for organic synthesis. Its reactions with primary amines and activated methylene compounds highlight its potential in forming aza-heterocycles and carbocycles (Westerlund et al., 2001).
Use in Molecular Electronics
Simple aryl bromides, such as 4-bromophenyl tert-butyl sulfide, are crucial for constructing molecular wires in electronics. These compounds, through efficient synthetic transformations, contribute to the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Epoxidation in Microbial Chemistry
4-Bromo-1-butene's stereoselective epoxidation using alkene-utilizing bacteria like Mycobacterium LI and E3, and Nocardia IP1, demonstrates its application in microbial chemistry. The presence of bromine induces variations in the stereochemical course of epoxidation, offering insights into microbial biotransformation processes (Archelas et al., 1988).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-4-(3-bromophenyl)-1-butene may act as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
They can form carbon-carbon bonds, which are crucial in many biochemical pathways .
Pharmacokinetics
The pharmacokinetics of brominated compounds can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
For example, some brominated compounds have been found to exhibit antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-(3-bromobut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASVCVXQDBMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641101 |
Source


|
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-bromophenyl)-1-butene | |
CAS RN |
485320-32-9 |
Source


|
| Record name | 1-Bromo-3-(3-bromo-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-bromobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

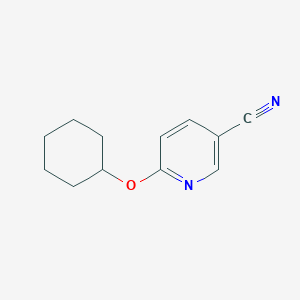
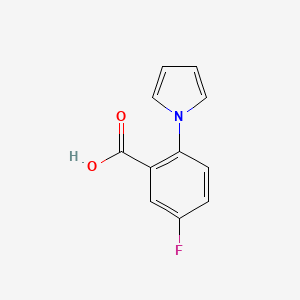
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
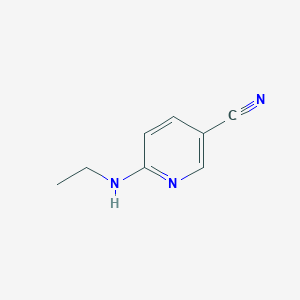
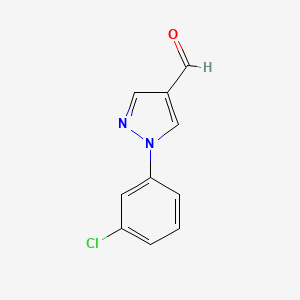

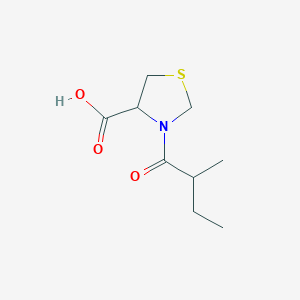
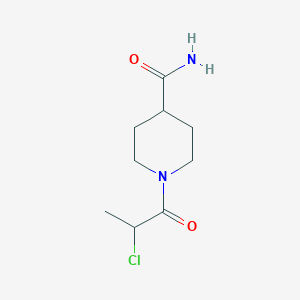
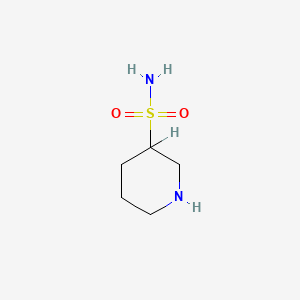
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

